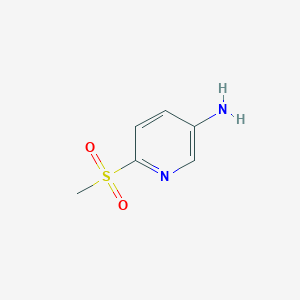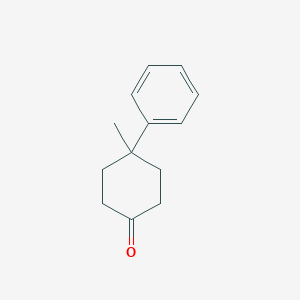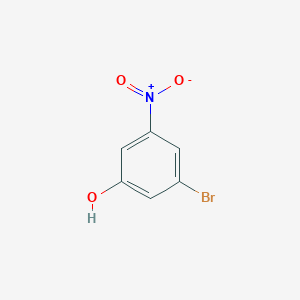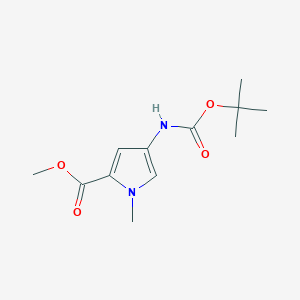
methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate (MBCAP) is an organic compound that belongs to the pyrrole-2-carboxylate family. It is an important intermediate in the synthesis of peptides and peptidomimetics, as well as a versatile reagent for the preparation of biologically active compounds. MBCAP has been used in a variety of scientific research applications, such as drug discovery, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Applications in Chemistry
Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate has been utilized in various chemical synthesis processes. For instance, it has been employed in the facile synthesis of deaza-analogues of the bisindole marine alkaloid Topsentin, showcasing its role in the development of potential anticancer compounds (Carbone et al., 2013). Additionally, its derivatives have been used in the synthesis of compounds like Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, demonstrating its versatility in chemical reactions (Porta et al., 1994).
Role in the Synthesis of Specific Compounds
This compound has been significant in the synthesis of specific molecules. For example, it played a crucial role in the synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester, a chiral unit in a novel cyclic depsipeptide with cytotoxic properties (Wang et al., 2013). It is also pivotal in the directed hydrogenation processes for the production of diastereomers of certain cyclopentanecarboxylic acid methyl esters (Smith et al., 2001).
Pharmaceutical Applications
In the pharmaceutical industry, it has been an important intermediate in the synthesis of drugs like sitagliptin, a medication used for diabetes treatment. The synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a key intermediate in sitagliptin production, exemplifies this application (Zhang Xingxian, 2012).
Methodological Innovations in Organic Synthesis
This compound has been central to methodological advancements in organic synthesis. For instance, its use in the short synthesis of Pulchellalactam demonstrates its effectiveness in facilitating complex organic reactions (Hermet et al., 2006). Similarly, its derivatives have been involved in metallation processes, aiding in the regiocontrolled synthesis of other complex molecules (Thornton & Jarman, 1990).
Facilitating Complex Organic Reactions
Moreover, the compound is useful in reactions like the Hofmann rearrangement, as seen in the synthesis of Methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, which tolerates a variety of functional groups (Crane et al., 2011). It also plays a role in the spiroheterocyclization of related pyrrole-2-carboxylates, further highlighting its utility in synthesizing complex organic structures (Silaichev et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withCaspase-3 , a protein in humans . Caspase-3 is a crucial mediator of programmed cell death, or apoptosis .
Mode of Action
It’s known that the compound belongs to the class of organic compounds known asgamma-keto acids and derivatives . These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .
Biochemical Pathways
Compounds of similar structure have been used in the synthesis of dipeptides , suggesting a potential role in protein synthesis or modification.
Result of Action
Given its potential interaction with caspase-3 , it may influence processes such as apoptosis, which is a form of programmed cell death.
Propriétés
IUPAC Name |
methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)13-8-6-9(10(15)17-5)14(4)7-8/h6-7H,1-5H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUISTFIATJPTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463074 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
126092-96-4 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



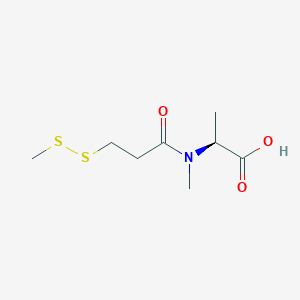
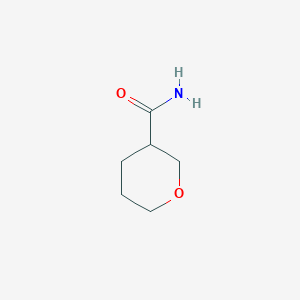
![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)
![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)
![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)


